molecular formula C14H24Sn B14665110 Triethyl(2-phenylethyl)stannane CAS No. 51283-41-1

Triethyl(2-phenylethyl)stannane

Cat. No.: B14665110
CAS No.: 51283-41-1
M. Wt: 311.05 g/mol
InChI Key: KNIFTNNWINZCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(2-phenylethyl)stannane (CAS 51283-41-1) is an organotin compound supplied for chemical research and development purposes. This reagent features a triethylstannyl group linked to a 2-phenylethyl moiety, a structure that makes it a valuable building block in synthetic organic chemistry. Organotin compounds of this class are primarily utilized in cross-coupling reactions, such as the Stille coupling, which is a powerful method for the formation of carbon-carbon bonds between stannanes and organic electrophiles in the presence of a palladium catalyst . The 2-phenylethyl group can act as a precursor to introducing phenyl-alkyl chains into more complex molecular architectures. Researchers may employ this compound in the synthesis of novel materials, pharmaceuticals, and ligands for catalysis. The product is intended for use by qualified laboratory and research professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Handle with appropriate safety precautions, as organotin compounds require careful risk assessment and should be used in a well-ventilated laboratory, preferably in a fume hood.

Properties

CAS No.

51283-41-1

Molecular Formula

C14H24Sn

Molecular Weight

311.05 g/mol

IUPAC Name

triethyl(2-phenylethyl)stannane

InChI

InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3;

InChI Key

KNIFTNNWINZCPY-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Grignard and Organolithium Methods

The most common and straightforward approach to synthesizing this compound involves the reaction of triethyltin chloride with either a Grignard reagent or an organolithium compound derived from 2-phenylethyl halides. This method follows the general synthetic pathway applied to tetraorganotin compounds as described in the literature.

Reaction Scheme:

(C₂H₅)₃SnCl + PhCH₂CH₂MgBr → (C₂H₅)₃Sn(CH₂CH₂Ph) + MgClBr

The reaction typically proceeds through the nucleophilic attack of the organometallic reagent on the tin halide, resulting in the formation of a new tin-carbon bond. Based on related preparations, this reaction is generally conducted in tetrahydrofuran (THF) or diethyl ether as solvents under inert atmosphere conditions.

Table 1: Typical Reaction Conditions for Grignard Method

Parameter Condition
Solvent Tetrahydrofuran or diethyl ether
Temperature -78°C to room temperature
Reaction time 2-4 hours
Atmosphere Inert (nitrogen or argon)
Molar ratio (Grignard:tin halide) 1.1:1 to 1.5:1
Expected yield 75-85%

An alternative approach involves the use of 2-phenylethyllithium prepared by lithium-halogen exchange reaction:

PhCH₂CH₂Br + n-BuLi → PhCH₂CH₂Li + n-BuBr
PhCH₂CH₂Li + (C₂H₅)₃SnCl → (C₂H₅)₃Sn(CH₂CH₂Ph) + LiCl

This methodology is particularly useful when the formation of Grignard reagents is problematic.

Transmetalation Reactions

Transmetalation represents another valuable approach to synthesizing this compound. This method involves the exchange of metals between an existing organotin compound and another metal-containing compound. For instance, reaction of triethyltin halides with aluminum compounds containing the 2-phenylethyl group can lead to the desired product.

Reaction Scheme:

(C₂H₅)₃SnCl + (PhCH₂CH₂)Al(R)₂ → (C₂H₅)₃Sn(CH₂CH₂Ph) + RₓAlCl

According to information from related compound preparations, this reaction typically occurs in inert hydrocarbon solvents such as benzene, toluene, or xylenes at reflux temperatures.

Table 2: Typical Reaction Conditions for Transmetalation Method

Parameter Condition
Solvent Toluene, benzene, or xylenes
Temperature 80-110°C (often at reflux)
Reaction time 3-24 hours
Atmosphere Inert (nitrogen or argon)
Catalyst Optional (transition metal catalyst)
Expected yield 60-80%

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions, particularly the Stille reaction and its variations, offer another route to this compound. This approach typically involves the reaction of tetraethyltin or triethyltin halides with 2-phenylethyl halides in the presence of palladium catalysts.

Reaction Scheme:

(C₂H₅)₄Sn + PhCH₂CH₂X → (C₂H₅)₃Sn(CH₂CH₂Ph) + C₂H₅X

Where X represents a halide (typically Br or I) or a pseudohalide such as triflate.

The reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ and proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps.

Table 3: Typical Reaction Conditions for Palladium-Catalyzed Method

Parameter Condition
Solvent DMF, THF, or toluene
Temperature 60-100°C
Reaction time 6-24 hours
Catalyst Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (2-5 mol%)
Additives Optional (LiCl, CuI)
Atmosphere Inert (nitrogen or argon)
Expected yield 65-85%

Specialized Methods for this compound Synthesis

Direct Synthesis Methods

Direct synthesis methods involve the reaction of elemental tin with organic halides. While this approach is more commonly used for preparing dialkyltin dihalides as described in the literature, it could potentially be modified for the synthesis of this compound using a mixed halide system.

The general approach would involve:

  • Preparation of triethyltin halide by direct reaction of tin with ethyl halides
  • Subsequent reaction with 2-phenylethyl halide or its organometallic derivative

This method typically requires the presence of catalysts such as phosphonium iodides or quaternary ammonium iodides.

Hydrostannylation Approach

Hydrostannylation of styrene or related phenylalkenes with triethyltin hydride offers another potential route to this compound. This approach involves the addition of a tin-hydrogen bond across a carbon-carbon double bond.

Reaction Scheme:

PhCH=CH₂ + (C₂H₅)₃SnH → (C₂H₅)₃Sn(CH₂CH₂Ph)

The reaction is typically catalyzed by radical initiators (such as AIBN) or transition metal catalysts and provides a method for the regioselective introduction of the triethyltin group.

Table 4: Typical Reaction Conditions for Hydrostannylation Method

Parameter Condition
Solvent Benzene, toluene, or hexane
Temperature 60-80°C
Reaction time 4-12 hours
Initiator/Catalyst AIBN (radical) or Pd catalyst
Atmosphere Inert (nitrogen or argon)
Expected yield 70-85%

Purification and Characterization

Purification Methods

Purification of this compound typically involves a combination of the following techniques:

  • Distillation : Vacuum distillation is often the method of choice for organotin compounds. Based on related compounds, this compound would likely have a boiling point in the range of 120-150°C at 0.1-0.5 mmHg.

  • Chromatography : Column chromatography using silica gel or alumina with hexane or a hexane/ethyl acetate mixture (typically 97:3 to 99:1) as the eluent.

  • Recrystallization : If the compound is solid at room temperature, recrystallization from appropriate solvents such as hexane, methanol, or ethanol can be employed.

Table 5: Recommended Purification Methods

Method Conditions Expected Purity
Vacuum distillation 120-150°C at 0.1-0.5 mmHg >95%
Column chromatography Silica gel, hexane/ethyl acetate (99:1) >98%
Recrystallization Hexane or methanol >99%

Characterization Data

This compound can be characterized using various analytical techniques. While specific data for this compound is limited in the search results, anticipated characterization data based on related organotin compounds would include:

Table 6: Expected Characterization Data

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.15-7.30 (m, 5H, aromatic), 2.60-2.75 (m, 2H, PhCH₂), 1.00-1.20 (m, 2H, CH₂Sn), 0.90-1.00 (t, 9H, CH₃CH₂), 0.70-0.85 (q, 6H, CH₃CH₂) ppm
¹³C NMR (100 MHz, CDCl₃) δ 143-145 (aromatic C), 128-130 (aromatic CH), 125-127 (aromatic CH), 38-42 (PhCH₂), 20-22 (CH₂Sn), 8-10 (CH₃CH₂), 5-7 (CH₃CH₂) ppm
¹¹⁹Sn NMR δ -5 to -15 ppm
IR (neat) 3060-3025 (aromatic C-H), 2950-2850 (aliphatic C-H), 1600-1450 (aromatic C=C), 700-600 (Sn-C) cm⁻¹
Mass Spectrometry M⁺ ions corresponding to various isotope patterns of tin
Elemental Analysis C₁₄H₂₄Sn: C, 54.05%; H, 7.78% (calculated)

Optimized Synthetic Protocol

Based on the available information and general principles of organotin chemistry, the following optimized protocol is proposed for the preparation of this compound:

Grignard-Based Synthesis (Preferred Method)

Materials:

  • Triethyltin chloride (1.0 equiv)
  • 2-Phenylethyl bromide (1.2 equiv)
  • Magnesium turnings (1.3 equiv)
  • Anhydrous tetrahydrofuran (THF)
  • Iodine (catalytic)
  • Inert gas (nitrogen or argon)

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a condenser, addition funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.
  • Add a small portion of a solution of 2-phenylethyl bromide in anhydrous THF to initiate the reaction.
  • Once the reaction has started (indicated by the disappearance of the iodine color), add the remaining 2-phenylethyl bromide solution dropwise while maintaining gentle reflux.
  • After complete addition, stir the mixture for an additional 1 hour at room temperature.
  • Cool the reaction mixture to 0°C and add a solution of triethyltin chloride in anhydrous THF dropwise.
  • Allow the mixture to warm to room temperature and stir for 4 hours.
  • Quench the reaction carefully with saturated ammonium chloride solution.
  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Expected yield: 75-85%

Table 7: Scale-up Considerations for Grignard-Based Synthesis

Scale Reaction Vessel Cooling Method Stirring Special Considerations
Small (1-5 g) Round-bottom flask Ice bath Magnetic Standard laboratory setup
Medium (5-50 g) Three-necked flask Cooling bath Mechanical Controlled addition rate
Large (>50 g) Jacketed reactor External cooling Mechanical Possible exotherm, slow addition required

Applications of this compound

This compound finds applications in various synthetic processes, particularly:

  • Stille Coupling Reactions : As a donor of the 2-phenylethyl group in palladium-catalyzed cross-coupling reactions.

  • Radical Reactions : As a precursor for generating 2-phenylethyl radicals in organic synthesis.

  • Preparation of Other Organotin Compounds : As an intermediate in the synthesis of various functionalized organotin reagents.

  • Medicinal Chemistry : As a building block for the synthesis of biologically active compounds, including potential vasopressin receptor antagonists and other pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .

Scientific Research Applications

Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Triethyl(2-phenylethyl)stannane and Analogues

Compound Molecular Formula Molecular Weight Substituents Key Applications References
This compound* C₁₄H₂₂Sn 309.03 3 ethyl, 1 (2-phenylethyl) Catalysis, organic synthesis Inferred
Tetraethylstannane C₈H₂₀Sn 234.05 4 ethyl Reference standard in GC-MS
Ethyltrimethylstannane C₅H₁₄Sn 178.88 1 ethyl, 3 methyl Model for steric studies
Triphenyltin acetate C₂₀H₁₈O₂Sn 409.07 3 phenyl, 1 acetate Biocidal agent

*Calculated molecular weight based on substituent contributions.

Reactivity and Stability

  • Electronic Effects : The 2-phenylethyl group in this compound may enhance electrophilicity at the tin center compared to tetraethylstannane, facilitating nucleophilic substitution reactions.
  • Steric Effects : The bulky 2-phenylethyl substituent likely reduces reactivity in sterically hindered environments compared to smaller methyl or ethyl groups in ethyltrimethylstannane .

Analytical Characterization

Organotin compounds are typically characterized via GC-MS, NMR, and IR spectroscopy. For example:

  • GC-MS Retention Behavior : Aromatic substituents (e.g., phenyl groups) delay elution times compared to aliphatic analogues, as seen in 2-(2-phenylethyl)chromones (retention times >38.59 min vs. sesquiterpenes <38.59 min) .
  • Mass Spectrometry: Fragmentation patterns for organotins often involve cleavage of Sn-C bonds. For instance, tetraethylstannane (MW 234.05) may fragment into [Sn(C₂H₅)₃]⁺ ions .

Q & A

Q. What are the established synthetic routes for preparing Triethyl(2-phenylethyl)stannane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via alkylation of stannane precursors or transmetallation reactions. A common approach involves reacting triethyltin chloride with a 2-phenylethyl Grignard reagent (e.g., 2-phenylethylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
  • Temperature : Maintain below 0°C to minimize side reactions (e.g., β-hydride elimination).
  • Solvent purity : THF must be rigorously dried to prevent hydrolysis of the Grignard reagent.
  • Stoichiometry : A 1:1 molar ratio of triethyltin chloride to Grignard reagent typically optimizes yield (~70–80%) .
    Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Ethyl groups on tin appear as distinct multiplets (δ 0.8–1.5 ppm). The 2-phenylethyl moiety shows aromatic protons (δ 7.2–7.4 ppm) and a triplet for the CH₂ group adjacent to tin (δ 2.5–3.0 ppm) .
  • ¹¹⁹Sn NMR : A singlet near δ 25–35 ppm confirms the Sn–C bonding environment .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-QTOF) detects the molecular ion cluster ([M+H]⁺) at m/z 323–325 (Sn isotopic pattern) and fragments like [C₆H₅CH₂CH₂]⁺ (m/z 105) .
  • FTIR : Sn–C stretching vibrations at 500–600 cm⁻¹ and aromatic C–H stretches at 3000–3100 cm⁻¹ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile organotin compounds, which are neurotoxic .
  • Waste disposal : Neutralize tin residues with aqueous KMnO₄ before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (e.g., temperature, solvent polarity)?

  • Methodological Answer : Stability studies should employ kinetic monitoring via NMR or GC-MS. For example:
  • Thermal stability : At 60°C in toluene, decomposition rates follow first-order kinetics (half-life ~12 hours), forming ethylbenzene and triethyltin hydride as byproducts .
  • Solvent effects : Polar solvents (e.g., DMSO) accelerate decomposition due to Lewis acid-base interactions with tin. A comparative table is recommended:
SolventDecomposition Rate (k, h⁻¹)Half-Life (h)
Hexane0.0323.1
Toluene0.0611.5
DMSO0.154.6

Data derived from controlled experiments at 60°C .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do ligand effects modulate this behavior?

  • Methodological Answer :
  • Mechanism : The compound acts as a transmetallation agent in Stille couplings. The 2-phenylethyl group transfers to palladium catalysts, forming intermediates like Pd–CH₂CH₂Ph. Rate-determining steps involve oxidative addition of aryl halides .
  • Ligand effects : Bulky ligands (e.g., P(o-tol)₃) suppress β-hydride elimination, improving yield. For example, couplings with aryl iodides achieve >90% yield with P(o-tol)₃ vs. 60% with PPh₃ .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Impurity profiles : Use UPLC-MS to quantify trace organotin byproducts (e.g., triethyltin oxide) that inhibit catalysis .
  • Solvent purity : Residual water in THF reduces reactivity; Karl Fischer titration ensures <50 ppm moisture.
  • Substrate scope : Perform control experiments with standardized substrates (e.g., 4-bromotoluene) to benchmark catalytic activity .

Q. What advanced computational methods (e.g., DFT) can predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to determine bond angles (Sn–C: ~109.5°) and charge distribution (tin δ+ ~0.75).
  • Reactivity prediction : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to identify nucleophilic/electrophilic sites .
  • Transition state analysis : Simulate transmetallation barriers to rationalize experimental coupling rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.